N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for studying various chemical reactions and biological processes.
Mechanism of Action
Target of action
The compound belongs to the class of imidazo[4,5-b]pyridines . Compounds in this class are known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .
Biochemical pathways
Imidazo[4,5-b]pyridines can influence many cellular pathways, depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The ADME properties of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures .
Result of action
The molecular and cellular effects of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazo[4,5-b]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2,3-diaminopyridine with cyanoacetic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process may include the use of catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Comparison with Similar Compounds
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide can be compared with other similar compounds, such as:
2-Methylimidazo[4,5-b]pyridine: Another imidazo[4,5-b]pyridine derivative with similar biological activities.
Imidazo[4,5-c]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-15-6-14-8-4-7(5-13-9(8)15)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDEEQMQMOUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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